2-phenethylsulfanyl-1H-benzimidazole
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Overview
Description
Mechanism of Action
Target of Action
2-Phenethylsulfanyl-1H-benzimidazole, also known as 2-(phenethylthio)-1H-benzo[d]imidazole, is a type of benzimidazole derivative . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This compound may interact with cellular targets in a way that disrupts normal cell function, leading to cell death .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . This is achieved through the compound’s interaction with its cellular targets, leading to disruptions in normal cell function and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-323877 typically involves the reaction of 2-mercaptobenzimidazole with phenethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to complete the synthesis .
Industrial Production Methods
Industrial production of WAY-323877 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
WAY-323877 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of WAY-323877.
Scientific Research Applications
WAY-323877 has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(phenethylthio)-1H-benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.
Benzimidazole derivatives: Compounds with the benzimidazole core structure but different functional groups attached.
Uniqueness
WAY-323877 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfur-containing side chain and benzimidazole core make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSILMYONHYNFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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